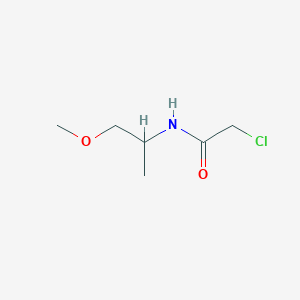
2-chloro-N-(1-methoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(1-methoxypropan-2-yl)acetamide” is an organochlorine compound . It is a type of aromatic amide and ether, and it is also a thiophene . It is well-defined, and its identity is not claimed confidential .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The precursor chemicals include Chloroacetyl chloride (CAS#:79-04-9) and 2,6-diethyl-N- (CAS#:51218-97-4) . The synthesis process is documented in the Ciba-Geigy Patent: CH581607, 1976; Chem.Abstr., 1977, vol. 86, # 72242 .Molecular Structure Analysis
The molecular formula of “this compound” is C16H24ClNO2 . The molecular weight is 297.82000 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 297.82000 . The boiling point, density, and melting point are not available in the search results . The compound has a LogP value of 3.41810, indicating its lipophilicity .Scientific Research Applications
Herbicide Metabolism and Toxicity
One significant area of scientific research involving compounds structurally related to 2-chloro-N-(1-methoxypropan-2-yl)acetamide is in understanding the metabolism and toxicity of chloroacetamide herbicides. Studies by Coleman et al. (2000) delved into the comparative metabolism of various chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are used in agricultural crop production. The research highlighted the metabolism pathways of these compounds and the resultant formation of potentially carcinogenic products (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Antimalarial Activity
Research conducted by D’hooghe et al. (2011) explored the synthesis of certain compounds, including 2-amino-3-arylpropan-1-ols, which have structural similarities to this compound. They evaluated their antimalarial activity against Plasmodium falciparum strains. This study contributes to the understanding of how similar compounds can be used in the development of antimalarial drugs (D’hooghe, M., Vandekerckhove, S., Mollet, K., Vervisch, K., Dekeukeleire, S., Lehoucq, L., Lategan, C., Smith, P. J., Chibale, K., & de Kimpe, N., 2011).
Environmental Fate of Herbicides
The environmental fate and behavior of metolachlor, which is structurally similar to this compound, was assessed in agricultural watersheds by Rose et al. (2018). This study examined how such compounds behave and degrade in various environmental compartments, such as soil, water, and air, and their potential impact on these ecosystems (Rose, C., Coupe, R., Capel, P., & Webb, R. M., 2018).
Synthesis and Antimicrobial Properties
Debnath and Ganguly (2015) investigated the synthesis of novel acetamide derivatives, including compounds structurally related to this compound. They evaluated these compounds for their antibacterial and antifungal properties, revealing their potential applications in developing new antimicrobial agents (Debnath, B., & Ganguly, S., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXSPZBMCWJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
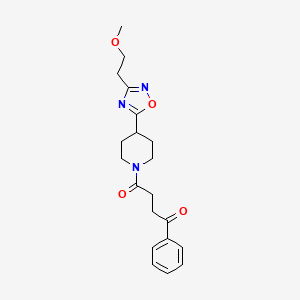
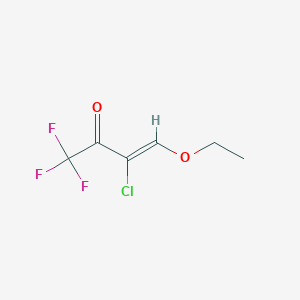


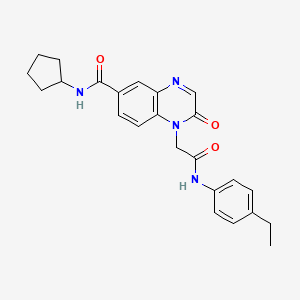
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)
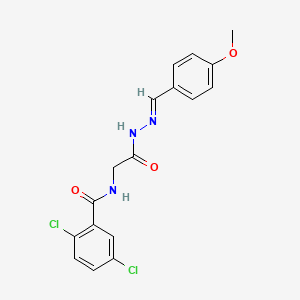

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)

![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)
